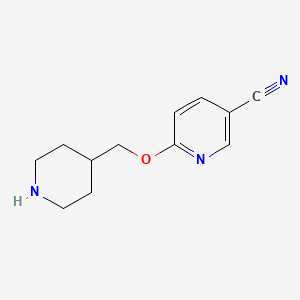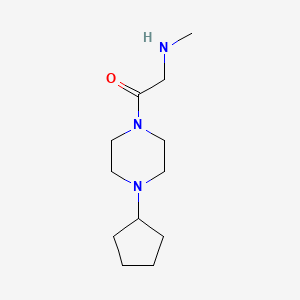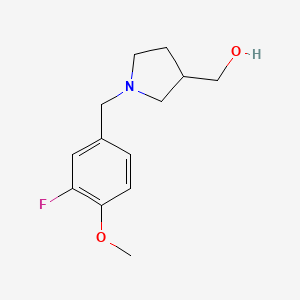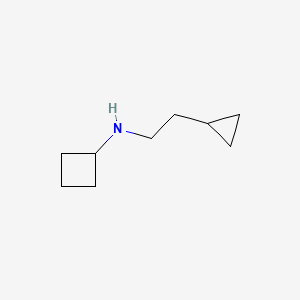![molecular formula C13H18N2O2 B1466751 1-[(4-Metoxifenil)metil]-1,4-diazepan-2-ona CAS No. 1368422-86-9](/img/structure/B1466751.png)
1-[(4-Metoxifenil)metil]-1,4-diazepan-2-ona
Descripción general
Descripción
1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Determinación de la Estructura
El compuesto se ha utilizado en la síntesis de 1-(4-metoxifenil)-5-metil-N’-(2-oxoindolin-3-ilideno)-1H-1,2,3-triazol-4-carbohidrazida . La reacción de equivalentes equimolares de 1-(4-metoxifenil)-5-metil-1H-1,2,3-triazol-4-carbohidrazida e indolín-2,3-diona en etanol hirviendo bajo condiciones ácidas produjo el compuesto con un rendimiento del 88% .
Investigación Computacional Cuántica
Se han realizado investigaciones computacionales cuánticas sobre el compuesto . Se calcularon las propiedades IR teóricas, RMN (con la técnica GIAO), UV y ópticas no lineales (NLO) en cuatro disolventes diferentes para el compuesto . Las energías HOMO-LUMO calculadas utilizando la DFT dependiente del tiempo (TD) revelaron que la transferencia de carga ocurre dentro de la molécula .
Aspecto Farmacológico y Propiedades Medicinales
Se ha estudiado el compuesto por sus propiedades farmacológicas y medicinales . Se realizó un análisis in silico de absorción, distribución, metabolismo y excreción (ADME) para determinar algunas propiedades fisicoquímicas, lipofilicidad, solubilidad en agua, farmacocinética, fármaco-similitud y propiedades medicinales de la molécula .
Acoplamiento Molecular
Se han realizado cálculos de acoplamiento molecular sobre el compuesto . Los resultados de estos cálculos proporcionan información valiosa sobre las posibles interacciones del compuesto con los objetivos biológicos .
Actividades Biológicas
Los 1,2,3-triazoles, que están asociados con el compuesto, se sabe que exhiben actividades biológicas significativas . Actúan como agentes antidiabéticos, antiinflamatorios, antifúngicos, antibacterianos y antivirales .
Ingredientes Activos en Medicamentos
Los compuestos que contienen un sistema de anillo 1,2,3-triazol colgante, que está asociado con el compuesto, son ingredientes activos en medicamentos como el tazobactam y la cefatrizina . Otros derivados de triazol también son efectivos, como lo ilustra la actividad antitumoral de la carboxiamidotriazol y la aplicación de la rufinamida como fármaco antiepiléptico en el tratamiento de las convulsiones parciales .
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)10-15-8-2-7-14-9-13(15)16/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSUAFZVAGQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
amine](/img/structure/B1466674.png)

![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)

![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)
![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

